(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine

Catalog No.
S15878920
CAS No.
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine

Product Name

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine

IUPAC Name

(1R)-1-(4-ethoxyphenyl)-2-methoxyethanamine

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2/h4-7,11H,3,8,12H2,1-2H3/t11-/m0/s1

InChI Key

WCVPSQFGOHVLIT-NSHDSACASA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](COC)N

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is an organic compound characterized by its unique structure, which features an ethoxy group and a methoxy group attached to an ethylamine backbone. The molecular formula of this compound is C11H17NO2C_{11}H_{17}NO_2, and its molecular weight is approximately 195.26 g/mol. This compound is a chiral amine, with the (1R) designation indicating its specific stereochemistry. The presence of both ethoxy and methoxy groups contributes to its chemical properties and potential interactions in biological systems.

Typical of amines and ethers. Notably, it can undergo:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Esterification: The methoxy group can be involved in ester formation when reacted with carboxylic acids.
  • Alkylation: The amine can be alkylated to form more complex amines.

These reactions make (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine a versatile intermediate in organic synthesis.

Research into the biological activity of (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antidepressant effects: Many substituted phenyl ethylamines are known for their mood-enhancing properties.
  • Neurotransmitter modulation: This compound may interact with neurotransmitter systems, potentially influencing serotonin or dopamine pathways.

Further studies would be necessary to elucidate the specific biological activities of this compound.

The synthesis of (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine can be achieved through several methods:

  • Alkylation of amines: Starting from 4-ethoxyphenol, the compound can be synthesized by alkylating a suitable amine under basic conditions.
  • Reduction reactions: The compound may also be synthesized via the reduction of corresponding ketones or imines that contain the desired substituents.
  • Chiral resolution techniques: Given its chiral nature, methods such as chiral chromatography could be employed to isolate the (1R) enantiomer from racemic mixtures.

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine has potential applications in various fields, including:

  • Pharmaceuticals: As a potential lead compound for developing new antidepressants or other psychoactive drugs.
  • Organic synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Research tools: Investigating neurotransmitter systems in biological studies.

Interaction studies involving (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine are essential to understand its pharmacodynamics. Potential interactions include:

  • Receptor binding studies: Investigating how this compound binds to specific receptors in the brain.
  • Enzyme inhibition assays: Assessing whether it inhibits or activates enzymes related to neurotransmitter metabolism.

Such studies would provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine, including:

Compound NameMolecular FormulaUnique Features
1-(4-Methoxyphenyl)ethylamineC9H13NOC_{9}H_{13}NOLacks ethoxy group; commonly studied for antidepressant effects.
2-MethoxyethylamineC3H9NOC_{3}H_{9}NOSimpler structure; used in various synthetic applications.
1-(2,4-Dimethylphenyl)-2-methoxyethan-1-amineC11H17NOC_{11}H_{17}NOContains dimethyl substitution; may exhibit different biological activities.

Uniqueness

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine is unique due to its combination of both ethoxy and methoxy groups on the aromatic ring, which may influence its solubility and interaction with biological targets differently than the other compounds listed. Its specific stereochemistry also plays a crucial role in determining its biological activity and pharmacological profile.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.125928785 g/mol

Monoisotopic Mass

195.125928785 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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